In-Depth Technical Guide to the Physicochemical Properties of (1-Methoxyethyl)benzene
In-Depth Technical Guide to the Physicochemical Properties of (1-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methoxyethyl)benzene, an aromatic ether, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development, informing aspects from reaction conditions and purification techniques to formulation and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (1-Methoxyethyl)benzene, detailed experimental protocols for its synthesis and property determination, and essential safety information.
Physicochemical Properties
The key physicochemical properties of (1-Methoxyethyl)benzene have been compiled from various sources and are summarized in the tables below. It is important to note that much of the available data pertains to the racemic mixture.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to colorless liquid | --INVALID-LINK-- |
| Boiling Point | 160.4 °C at 760 mmHg | --INVALID-LINK-- |
| 77 °C at 53 Torr | --INVALID-LINK-- | |
| Density | 0.933 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.49 | --INVALID-LINK-- |
| Flash Point | 44 °C | --INVALID-LINK-- |
| Vapor Pressure | 3.1 mmHg at 25°C | --INVALID-LINK-- |
Table 2: Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Solubility in Water | Limited due to its hydrophobic aromatic nature. | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and chloroform. | --INVALID-LINK-- |
| XLogP3-AA (Computed) | 2.1 | --INVALID-LINK-- |
Table 3: Spectroscopic Data
| Technique | Expected Features | Source(s) |
| ¹H NMR | Signals for methyl protons (doublet), methine proton (quartet), methoxy (B1213986) protons (singlet), and aromatic protons (multiplets). | --INVALID-LINK-- |
| ¹³C NMR | Distinct signals for the methyl, methine, methoxy, and aromatic carbons. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic and aliphatic C-H stretching, C-O stretching of the ether linkage, and C=C stretching of the benzene (B151609) ring. Aromatic rings typically show a C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[1] | --INVALID-LINK-- |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 120, corresponding to the molecular weight of the analogous compound, cumene (B47948). A base peak at m/z 105 is anticipated, resulting from the loss of a methyl group. Another significant fragment is the phenyl cation at m/z 77.[2] | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of (1-Methoxyethyl)benzene. The following protocols provide methodologies for its synthesis and the determination of its key physicochemical properties.
Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis
This protocol details the synthesis of the enantiomerically pure (S)-(1-Methoxyethyl)benzene from (S)-1-phenylethanol.
Materials:
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(S)-1-phenylethanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (B95107) (THF)
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Methyl iodide (CH₃I)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared. The suspension is cooled to 0 °C. A solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the cessation of hydrogen gas evolution.
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Methylation: The resulting alkoxide solution is cooled back to 0 °C. Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of liquid.
Materials:
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Small test tube
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Capillary tube (sealed at one end)
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Thermometer
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Heating bath (e.g., oil bath)
Procedure:
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A few milliliters of (1-Methoxyethyl)benzene are placed in a small test tube.
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A capillary tube, with its open end downwards, is placed inside the test tube.
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The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is heated in a heating bath.
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As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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The heating is discontinued, and the liquid is allowed to cool.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Materials:
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Graduated cylinder or pycnometer
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Analytical balance
Procedure:
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The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.
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A known volume of (1-Methoxyethyl)benzene is added to the graduated cylinder or the pycnometer is filled.
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The mass of the container with the liquid is measured.
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The mass of the liquid is determined by subtraction.
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The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
An Abbe refractometer is commonly used for the precise measurement of the refractive index of liquids.
Materials:
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Abbe refractometer
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(1-Methoxyethyl)benzene sample
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Dropper
Procedure:
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The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
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A few drops of (1-Methoxyethyl)benzene are placed on the prism.
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The prism is closed, and the light source is adjusted to illuminate the field of view.
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The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
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The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from the synthesis of (1-Methoxyethyl)benzene to the determination of its key physicochemical properties.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
